![molecular formula C29H40Cl2N6O6S B12303535 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo biciclo[2.2.1]hepteno, un anillo de pirimidina y una parte de benzoanuleno. La presencia de múltiples grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato involucra múltiples pasos. Los pasos clave incluyen la formación del núcleo biciclo[2.2.1]hepteno, la introducción del anillo de pirimidina y la unión de la parte de benzoanuleno. Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico, ácido clorhídrico y varios disolventes orgánicos. Las condiciones de reacción normalmente implican temperaturas y presiones controladas para garantizar el rendimiento del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, son esenciales para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos cloro y metoxi utilizando reactivos como metóxido de sodio o hidruro de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, gas hidrógeno) y nucleófilos (por ejemplo, metóxido de sodio). Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en la formación de nuevos derivados funcionalizados del compuesto original.
Aplicaciones Científicas De Investigación
3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se ha investigado por su potencial como sonda bioquímica para estudiar procesos celulares e interacciones moleculares.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas, antivirales y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando efectos posteriores. Por ejemplo, puede inhibir la actividad de ciertas quinasas o proteasas, afectando así las vías de señalización celular y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- (1S,2S,3R,4R)-3-[5-cloro-2-((S)-1-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo[a]ciclohepten-2-ilamino)pirimidin-4-ilamino]biciclo[2.2.1]hept-5-eno-2-ácido carboxílico amida
- 4-hidroxi-2-quinolonas
Singularidad
La singularidad de 3-[[5-cloro-2-[(4-metoxi-7-morfolin-4-il-6,7,8,9-tetrahidro-5H-benzo7anulen-3-il)amino]pirimidin-4-il]amino]biciclo[2.2.1]hept-5-eno-2-carboxamida; ácido metanosulfónico; clorhidrato radica en su compleja estructura y la presencia de múltiples grupos funcionales, que permiten una reactividad química diversa y posibles aplicaciones. Su combinación de un núcleo biciclo[2.2.1]hepteno, anillo de pirimidina y parte de benzoanuleno lo distingue de otros compuestos similares y ofrece oportunidades únicas para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C29H40Cl2N6O6S |
|---|---|
Peso molecular |
671.6 g/mol |
Nombre IUPAC |
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H |
Clave InChI |
JMEAVNFZOQOQRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
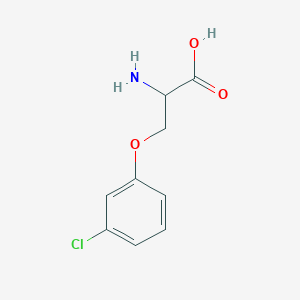
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

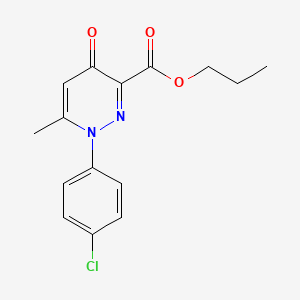

![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
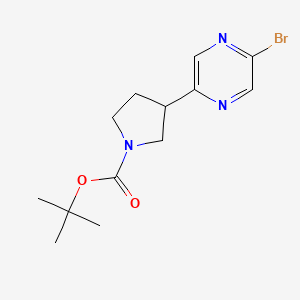
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
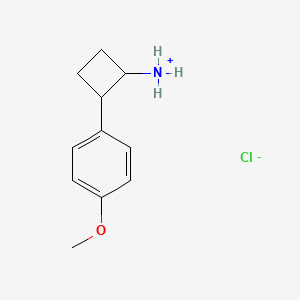

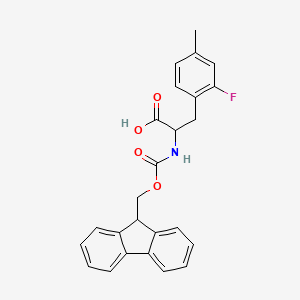
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
